Product packaging for 4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one(Cat. No.:CAS No. 101496-03-1)

4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No.: B021055
CAS No.: 101496-03-1
M. Wt: 244.33 g/mol
InChI Key: BNBDCFNLLNBTIU-UHFFFAOYSA-N
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Description

4-Butyl-1,5-dimethyl-2-phenylpyrazol-3-one is a chemical compound based on the pyrazolone core structure, a five-membered lactam ring known for its diverse pharmacological significance. As a derivative of this privileged scaffold, it is offered as a high-purity material for research and development purposes in medicinal chemistry and pharmaceutical sciences. Pyrazolone derivatives are extensively investigated for their wide spectrum of biological activities. The core structure is a key pharmacophore in several established therapeutic agents, indicating its relevance for exploring new bioactive molecules . Research into analogous compounds has demonstrated potential for various pharmacological actions, including anti-inflammatory, analgesic, and antipyretic effects . The specific substitution pattern on the pyrazolone ring, particularly at the 4-position, can significantly influence the compound's biological properties and mechanism of action, making it a valuable scaffold for structure-activity relationship (SAR) studies . This product is intended solely for laboratory research and is a key intermediate for the synthesis and design of novel heterocyclic compounds. It is strictly for use in controlled settings by qualified professionals. Intended Research Applications: • Building block in organic synthesis and medicinal chemistry • Intermediate for the development of novel pharmacologically active compounds • Reference standard for analytical studies Important Notice: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you understand the safe handling and storage procedures for this chemical before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O B021055 4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 101496-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-4-5-11-14-12(2)16(3)17(15(14)18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBDCFNLLNBTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143966
Record name Antipyrine, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101496-03-1
Record name Antipyrine, 4-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101496031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antipyrine, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 Butyl 1,5 Dimethyl 2 Phenylpyrazol 3 One and Its Structural Analogues

Classical and Contemporary Synthetic Routes to the Pyrazolone (B3327878) Core

The pyrazolone scaffold is a privileged heterocyclic motif, and its synthesis has been a subject of extensive research for over a century. The primary methods involve the formation of the five-membered ring through reactions that create two nitrogen-carbon bonds and one nitrogen-nitrogen bond, typically starting from a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent.

Condensation reactions are the cornerstone of pyrazolone synthesis, most notably the Knorr pyrazole (B372694) synthesis, first reported in 1883. khanacademy.org This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govresearchgate.net A crucial variation for producing pyrazol-3-ones (also known as 5-pyrazolones) employs β-ketoesters as the 1,3-dicarbonyl component.

The mechanism begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the β-ketoester, typically the more reactive ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group. The subsequent elimination of an alcohol molecule (from the ester) and a water molecule results in the formation of the stable, aromatic pyrazolone ring. The reaction is typically catalyzed by acid. nih.gov The high reactivity of hydrazine and the stability of the resulting aromatic product contribute to high yields.

It is important to distinguish the Knorr pyrazole synthesis from the Paal-Knorr synthesis. The Paal-Knorr reaction synthesizes furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds, whereas the Knorr synthesis utilizes 1,3-dicarbonyl compounds to produce pyrazoles and pyrazolones. ajol.infomnstate.edu

Reactant 1Reactant 2ConditionsProductReference
PhenylhydrazineEthyl acetoacetate (B1235776)Heat3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one nih.gov
Hydrazine hydrateEthyl benzoylacetate1-Propanol, Acetic acid, ~100°C5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
Hydrazines1,3-Dicarbonyl compoundsAcid catalystPyrazole derivatives nih.govnih.gov

While cyclization is an integral part of the Knorr condensation, other strategies also emphasize the ring-closing step to form the pyrazolone scaffold. These methods often involve generating a linear precursor that is then induced to cyclize.

One such approach is the electrophilic cyclization of α,β-alkynic hydrazones. These precursors, prepared from the reaction of hydrazines with propargyl aldehydes or ketones, can be treated with molecular iodine in the presence of a base. This induces an electrophilic cyclization to afford 4-iodopyrazoles in high yields. targetmol.com

Another important strategy is the [3+2] cycloaddition reaction. This method involves the reaction of a three-atom component with a two-atom component to form the five-membered ring. For instance, pyrazoles can be synthesized via the dipolar cycloaddition between alkynes and nitrile imines. tandfonline.com Similarly, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives through a process initiated by the formation of a hydrazonyl radical followed by cyclization. nih.gov These cycloaddition strategies offer alternative pathways to the pyrazolone core, often with different substitution patterns than those accessible through classical condensation methods. usp.org

Nucleophilic addition reactions are fundamental to the assembly of precursors for pyrazolone synthesis. The initial step of the Knorr synthesis, the attack of the hydrazine on a carbonyl carbon, is a prime example of nucleophilic addition. nih.gov Beyond this, specific strategies leverage nucleophilic additions as the key bond-forming step to construct the carbon backbone of the pyrazolone precursor.

For example, the synthesis can start from α,β-unsaturated carbonyl compounds. In this approach, a hydrazine acts as a nucleophile, adding to the β-carbon of the unsaturated system in a conjugate or Michael-type addition. The resulting intermediate can then undergo intramolecular condensation and cyclization to yield the pyrazolone ring.

Multicomponent reactions often employ nucleophilic additions in a sequential cascade. In a four-component synthesis of pyrano[2,3-c]pyrazoles, a pyrazolone is first formed from a β-ketoester and hydrazine. Concurrently, a Knoevenagel condensation between an aldehyde and malononitrile generates a Michael acceptor. A subsequent Michael addition between the pyrazolone and the acceptor initiates a cascade that leads to the final fused heterocyclic system. researchgate.net This highlights how nucleophilic additions are strategically used to build molecular complexity en route to pyrazolone-containing structures.

Targeted Synthesis of 4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one

The target compound, this compound, is a 4-alkyl derivative of the well-known compound antipyrine (B355649) (1,5-dimethyl-2-phenylpyrazol-3-one). The synthesis, therefore, logically starts with antipyrine and focuses on introducing the butyl group at the C4 position. The C4 position of the antipyrine ring is nucleophilic and susceptible to electrophilic substitution. nih.gov

A robust and well-established method for this transformation is a two-step sequence involving Friedel-Crafts acylation followed by reduction. mnstate.edu

Friedel-Crafts Acylation: Antipyrine is reacted with an acylating agent, such as butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mnstate.edu This electrophilic aromatic substitution reaction introduces the butyryl group at the C4 position, yielding 4-butyryl-1,5-dimethyl-2-phenylpyrazol-3-one. The reaction is typically carried out in an inert solvent. mnstate.edu

Reduction: The carbonyl group of the 4-butyryl intermediate is then reduced to a methylene group (-CH₂-). This can be accomplished using standard reduction methods for ketones, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). A milder alternative involves reductive amination followed by reduction, for example, using sodium cyanoborohydride (NaBH₃CN). mnstate.edu

This sequential acylation-reduction strategy provides a versatile and efficient route to 4-alkyl antipyrine derivatives, including the target compound this compound. mnstate.edu

StepReactantsReagents/CatalystProduct
1. AcylationAntipyrine, Butyryl chlorideAlCl₃, inert solvent (e.g., CS₂, nitrobenzene)4-Butyryl-1,5-dimethyl-2-phenylpyrazol-3-one
2. Reduction4-Butyryl-antipyrineZn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) or NaBH₃CNThis compound

Green Chemistry Principles in Pyrazolone Synthesis

Conventional methods for pyrazolone synthesis often require hazardous solvents, harsh reaction conditions, and generate significant waste. dntb.gov.ua In response, green chemistry principles are increasingly being applied to develop more environmentally benign synthetic protocols. slideshare.net Key strategies include the use of alternative energy sources, eco-friendly solvents, solvent-free conditions, and multicomponent reactions (MCRs). chemrevlett.comnih.gov

MCRs are particularly advantageous as they combine multiple reactants in a single pot to form a complex product, which increases atom economy, reduces the number of synthetic steps, and minimizes waste generation. nih.gov The use of water or water-ethanol mixtures as solvents, replacing volatile organic compounds, further enhances the environmental profile of these syntheses. nih.gov Additionally, the development of recyclable catalysts contributes to sustainable chemical production. slideshare.net

Microwave-assisted organic synthesis has emerged as a powerful tool for implementing green chemistry principles in the synthesis of pyrazolones. dntb.gov.ua Microwave irradiation can dramatically accelerate reaction rates, leading to significant reductions in reaction times—from hours to minutes—and often results in higher product yields compared to conventional heating methods. nih.gov This efficiency reduces energy consumption and the potential for side-product formation.

A common application is in the microwave-assisted Knorr-type synthesis of pyrazolones from β-ketoesters and hydrazines. These reactions are frequently conducted under solvent-free ("neat") conditions, which completely eliminates the need for potentially hazardous solvents and simplifies product purification. For example, a one-pot synthesis of pyrazolone derivatives under microwave irradiation can be completed in as little as 10 minutes. The combination of speed, efficiency, and the ability to perform reactions without solvents makes microwave-assisted synthesis a highly attractive and green alternative to traditional protocols for preparing pyrazolones and their derivatives.

Synthesis MethodReaction TimeYieldConditionsReference
Conventional Heating1.4 hours80%80°C nih.gov
Microwave Irradiation10 minutes83-95%420 W, Solvent-free

Catalytic Methodologies for Enhanced Synthesis Efficiency (e.g., Cu(II)-catalyzed click reactions)

The efficiency of pyrazolone synthesis can be significantly enhanced through the use of catalytic methodologies. While the classic Knorr condensation remains a fundamental approach, modern organic synthesis increasingly relies on catalysts to improve reaction rates, yields, and selectivity under milder conditions. Copper(II) complexes, in particular, have been explored as effective catalysts in the synthesis of various pyrazole derivatives. nih.govresearchgate.net These complexes are valued for their role in facilitating reactions such as C-N bond formation, which is central to the assembly of the pyrazole ring. nih.gov

Copper(II) catalysts are known to participate in a variety of organic transformations, including cycloaddition reactions. Although the direct application of Cu(II)-catalyzed "click reactions" (specifically the Huisgen 1,3-dipolar cycloaddition) for the synthesis of this compound is not extensively detailed in the literature, the principle of using copper catalysts to construct heterocyclic rings is well-established. mdpi.com For instance, mixed-ligand Cu(II) complexes have been synthesized with 4-acyl pyrazolone derivatives, demonstrating the coordination chemistry potential of these compounds and their utility as synthons. rsc.org The redox behavior of the Cu(II)/Cu(I) system is crucial for these catalytic activities. nih.gov The application of such catalytic systems can lead to higher yields and more environmentally friendly processes by reducing the need for harsh reagents and high temperatures.

Environmentally Benign Solvent Systems and Solvent-Free Syntheses

In recent years, there has been a significant shift towards "green chemistry" principles in the synthesis of pyrazolone derivatives, aiming to minimize environmental impact. researchgate.net This includes the use of environmentally benign solvent systems and, where possible, the elimination of solvents altogether. tandfonline.comscispace.com Traditional syntheses often employ volatile organic solvents (VOCs) like ethanol, toluene, or acetone, which pose environmental and health risks. tandfonline.com

To address these concerns, researchers have developed methods that utilize greener alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions, including the synthesis of pyrazoles. researchgate.netthieme-connect.com The use of aqueous media, often in conjunction with catalysts like cyanuric acid or under ultrasound irradiation, has been shown to be effective for preparing pyrazole derivatives. researchgate.net

Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. tandfonline.comnih.gov These reactions, often facilitated by microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and simpler work-up procedures. scispace.comnih.gov For example, the synthesis of pyrazolone derivatives has been successfully achieved under microwave irradiation without any solvent, offering a rapid and efficient one-pot protocol. nih.gov Similarly, solvent-free condensation reactions of 4-aminoantipyrine (B1666024) with various aldehydes have been reported to produce Schiff bases in excellent yields at room temperature. chemrevlett.com

Table 1: Comparison of Conventional and Green Synthetic Methods for Pyrazolone Derivatives

FeatureConventional MethodGreen Method (e.g., Microwave, Solvent-Free)
Solvent Often uses volatile organic solvents (e.g., ethanol, acetic acid) scispace.comnih.govWater or solvent-free conditions researchgate.nettandfonline.comnih.gov
Reaction Time Can range from several hours to days tandfonline.comresearchgate.netTypically minutes to a few hours scispace.comnih.gov
Energy Consumption Often requires prolonged heating (reflux) researchgate.netReduced energy usage due to shorter reaction times and efficient energy transfer (microwaves) nih.gov
Yield Variable, often moderate to goodGenerally good to excellent yields tandfonline.comnih.gov
Work-up May involve complex purification stepsSimpler product isolation, often by filtration and recrystallization scispace.com
Environmental Impact Higher, due to solvent use and waste generationLower, minimizes or eliminates hazardous waste researchgate.net

Synthesis of Functionalized Pyrazolone Derivatives from Key Precursors (e.g., 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one)

The pyrazolone ring, particularly when functionalized with reactive groups, serves as a versatile scaffold for the synthesis of a wide array of derivatives. A key precursor in this regard is 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one, also known as 4-aminoantipyrine. chemrevlett.comnih.gov The primary amino group at the C4 position is a nucleophilic center that readily participates in various chemical transformations, allowing for the construction of more complex molecules.

Schiff Base Formation from Pyrazolone Amines

One of the most common and straightforward derivatizations of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one is the formation of Schiff bases (imines). This involves a condensation reaction between the primary amino group of the pyrazolone and the carbonyl group of an aldehyde or ketone. nih.govnih.gov The reaction is typically carried out by refluxing the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. researchgate.net

These reactions are highly versatile, as a wide variety of substituted aldehydes and ketones can be used, leading to a large library of Schiff base derivatives with diverse structural features. chemrevlett.comscielo.org.co The resulting azomethine group (-N=CH-) is a key pharmacophore that imparts a range of biological activities to the molecules. researchgate.net Green chemistry approaches, such as performing the condensation under solvent-free conditions, have been successfully applied to synthesize these Schiff bases in high yields with short reaction times. chemrevlett.com

Table 2: Examples of Schiff Bases Synthesized from 4-Amino-1,5-dimethyl-2-phenylpyrazol-3-one

Reactant AldehydeResulting Schiff Base NameReference
4-(dimethylamino)benzaldehyde(E)-4-((4-(dimethylamino)benzylidene)amino)1,5-dimethyl-2-phenyl1H-pyrazol-3(2H)-one scielo.org.co
4-chlorobenzaldehyde(E)-4-((4-chlorobenzylidene)amino)1,5-dimethyl-2-phenyl-1H-pyrazol3(2H)-one scielo.org.co
2-nitrobenzaldehyde(E)-1,5-dimethyl-4-((2-nitrobenzylidene)amino)-2-phenyl-1H-pyrazol3(2H)-one scielo.org.co
4-hydroxybenzaldehyde(E)-4-((4-hydroxybenzylidene)amino)1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one chemrevlett.comscielo.org.co

Hybrid Molecule Design and Synthesis (e.g., Pyrazolotriazole, Coumarin-Pyrazole conjugates)

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in medicinal chemistry. Pyrazolone derivatives are excellent platforms for creating such hybrid molecules.

Pyrazolotriazoles: The synthesis of pyrazolo[3,4-d] tandfonline.comchemrevlett.comnih.govtriazoles can be achieved from pyrazolone precursors. These fused heterocyclic systems are of interest due to their potential biological activities.

Coumarin-Pyrazole Conjugates: Coumarins, another important class of heterocyclic compounds, have been successfully conjugated with pyrazoles to create novel hybrid molecules. kthmcollege.ac.in The synthesis of these conjugates can be achieved through various multicomponent reactions. For example, a one-pot reaction involving an aldehyde, malononitrile, a hydrazine, and a 4-hydroxycoumarin derivative, often catalyzed by nanoparticles like ZrO2, can efficiently produce pyranopyrazole and benzylpyrazolyl coumarin derivatives. rsc.org Another approach involves the 1,3-dipolar cycloaddition reaction between nitrilimines (generated in situ from hydrazonyl halides) and an enaminone derived from a coumarin scaffold. biointerfaceresearch.com These synthetic strategies allow for the creation of structurally diverse libraries of coumarin-pyrazole hybrids. kthmcollege.ac.inmdpi.com

Regioselective Substitution and Derivatization at the Pyrazolone Ring

Achieving regioselectivity in the substitution of the pyrazolone ring is crucial for synthesizing specific isomers with desired properties. The pyrazolone ring has multiple potential reaction sites, and controlling where a new substituent attaches is a key synthetic challenge. thieme.de

The reaction of β-aminoenones with substituted hydrazines can yield pyrazoles with high regioselectivity, which is often influenced by the steric bulk of the substituents. nih.gov For the synthesis of 3,5-disubstituted pyrazoles, a regioselective 1,3-dipolar cycloaddition of diazo compounds with unactivated bromovinyl acetals has proven to be an efficient method. thieme.de

Furthermore, N-substitution reactions on 3-substituted pyrazoles under basic conditions (e.g., K2CO3 in DMSO) have been studied to achieve regioselective N1-alkylation, -arylation, and -heteroarylation. acs.org The regiochemical outcome of these reactions can often be justified by computational methods like Density Functional Theory (DFT) calculations. acs.org Such controlled derivatization allows for the fine-tuning of the molecule's properties by introducing specific functional groups at defined positions on the pyrazolone core. rsc.orgresearchgate.net

Computational Chemistry and Quantum Mechanical Investigations of the 4 Butyl 1,5 Dimethyl 2 Phenylpyrazol 3 One System

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The butyl group, being flexible, can adopt several conformations. A thorough conformational analysis would identify the global minimum energy conformer, which is the most likely structure to be observed.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Exemplary Data)

Parameter Bond/Angle Predicted Value
Bond Length C4-C(butyl) ~1.53 Å
Bond Length C3=O ~1.24 Å
Bond Length N1-N2 ~1.39 Å
Bond Angle N1-C5-C4 ~108°
Dihedral Angle C5-N1-N2-C(phenyl) Varies with conformation

(Note: This data is illustrative and would be determined precisely in a dedicated computational study.)

Elucidation of Electronic Structures: Frontier Molecular Orbitals (FMOs) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound (Exemplary Data)

Parameter Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap (ΔE) 5.3

(Note: This data is illustrative and would be calculated using a specific DFT functional and basis set.)

Mapping of Molecular Electrostatic Potential (MEP) for Reactivity Insights

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the region around the carbonyl oxygen (C3=O) is expected to be highly negative (red), indicating a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl and butyl groups would exhibit positive potential (blue).

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the charge transfer between different parts of the molecule and identify significant intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from the pyrazolone (B3327878) ring to the phenyl and butyl substituents.

Calculation of Global and Local Chemical Reactivity Descriptors

Table 3: Predicted Global Reactivity Descriptors for this compound (Exemplary Data)

Descriptor Formula Predicted Value (eV)
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -3.85
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.65
Electrophilicity Index (ω) μ² / (2η) 2.79

(Note: This data is illustrative and derived from the exemplary FMO energies.)

Advanced Quantum Chemical Methodologies

Beyond DFT, more advanced quantum chemical methods could be employed for even higher accuracy, although at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more refined descriptions of electron correlation effects, which can be important for accurately predicting certain molecular properties. These methods, however, are typically reserved for smaller systems or for benchmarking the results obtained from more computationally efficient methods like DFT.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, providing a surface that delineates the space occupied by that molecule. The color-coding on the Hirshfeld surface indicates the nature and proximity of intermolecular contacts, with red regions signifying close contacts (like hydrogen bonds) and blue regions representing weaker, longer-range interactions.

From the Hirshfeld surface, two-dimensional fingerprint plots are generated. These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). The resulting plot is a unique signature for the crystal packing, with different types of interactions appearing as distinct spikes. For instance, sharp spikes at low dᵢ and dₑ values are characteristic of strong hydrogen bonds, while more diffuse features represent van der Waals forces.

Illustrative Data Table: Hirshfeld Surface Analysis of a Hypothetical this compound Crystal

Interaction TypeContribution (%)
H···H55.2
C···H/H···C20.8
O···H/H···O15.5
N···H/H···N5.3
C···C2.1
Other1.1

This table is illustrative and shows the type of data generated from a Hirshfeld surface analysis. The values are hypothetical for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. researchgate.net It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This is crucial for understanding the photophysical properties of a compound, such as its color and how it interacts with light.

The application of TD-DFT to a molecule like this compound would involve calculating the vertical excitation energies and oscillator strengths for the lowest-energy electronic transitions. The calculated absorption maxima (λmax) can then be compared with experimental spectra, if available, to validate the computational model. Furthermore, analysis of the molecular orbitals involved in these transitions (e.g., HOMO to LUMO transitions) provides insight into the nature of the electronic excitations, such as n→π* or π→π* transitions. nih.gov For related pyrazole (B372694) derivatives, TD-DFT has been used to explain the origins of absorption bands observed in their UV-Vis spectra. nih.gov

Illustrative Data Table: Predicted Electronic Transitions for this compound using TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.853220.015HOMO-1 → LUMO (n→π)
S₀ → S₂4.522740.250HOMO → LUMO (π→π)
S₀ → S₃4.982490.110HOMO → LUMO+1 (π→π)
S₀ → S₄5.252360.085HOMO-2 → LUMO (π→π)

This table is illustrative. The values are hypothetical for this compound and represent the kind of data obtained from TD-DFT calculations.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to define atoms and the chemical bonds between them. Developed by Richard Bader, QTAIM analysis can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions) based on the topological properties of the electron density at the bond critical points (BCPs).

Key parameters derived from a QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. For covalent bonds, ρ is typically large and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, both ρ and ∇²ρ are small and positive. The application of QTAIM to this compound would allow for a quantitative description of the bonding within the molecule, including the covalent bonds of the pyrazole ring and the butyl chain, as well as any intramolecular non-covalent interactions.

Theoretical Approaches to Chemical Reactivity and Stability

Electrophilicity-based Charge Transfer (ECT) Analysis

Electrophilicity-based Charge Transfer (ECT) analysis is a conceptual DFT tool used to predict and understand the direction and extent of charge transfer in a chemical reaction. The global electrophilicity index (ω), introduced by Parr, is a measure of the stabilization in energy when a system acquires an additional electronic charge from the environment. A high electrophilicity index indicates a greater susceptibility of a molecule to act as an electrophile.

The ECT can be calculated to predict the charge transfer between this compound and another reactant. This would be valuable in predicting its reactivity in various chemical transformations. For instance, by comparing the electrophilicity indices of different sites within the molecule, one could predict the most likely sites for nucleophilic attack.

Continuum Solvation Models (e.g., Polarizable Continuum Model (PCM), Onsager Model) for Solvent Effects on Energetics

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Onsager model, are computational methods that account for the effects of a solvent by representing it as a continuous medium with a specific dielectric constant. These models are used to calculate the energetics of a molecule in solution, including its stability, conformational preferences, and reaction barriers.

For this compound, applying a model like PCM would allow for the study of its behavior in different solvents, from nonpolar (e.g., hexane) to polar (e.g., water). This would be important for predicting its solubility and for understanding how the solvent might influence its electronic structure and reactivity. For example, the calculated UV-Vis spectrum using TD-DFT can be refined by incorporating a PCM to simulate the solvent environment, often leading to better agreement with experimental data. researchgate.net

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, such as in frequency conversion and optical switching. researchgate.net The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, such as that from a laser. Computational chemistry provides a means to predict the NLO properties of molecules, primarily through the calculation of the first and second hyperpolarizabilities (β and γ, respectively).

Illustrative Data Table: Calculated NLO Properties for this compound

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.45
First Hyperpolarizability (β)1.2 x 10⁻³⁰ esu
Second Hyperpolarizability (γ)2.5 x 10⁻³⁶ esu

This table is illustrative. The values are hypothetical for this compound and represent the type of data generated from NLO calculations.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling serves as a powerful tool to simulate and understand the intricate interactions between a small molecule, such as this compound, and its biological target, typically a protein. These in silico methods provide insights that are often difficult to obtain through experimental means alone.

Molecular Docking Simulations for Studying Binding Modes with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound, docking simulations are instrumental in identifying its potential binding modes within the active sites of macromolecular targets like cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, with their COX-1 and COX-2 isoforms, are key targets for anti-inflammatory drugs. nih.govnih.gov

Docking studies on similar pyrazolone analogues have revealed key interactions that stabilize the ligand within the COX-2 active site. nih.govnih.gov The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each based on a force field that estimates the binding affinity. nih.gov

The results of such simulations can highlight crucial amino acid residues that interact with the ligand. For instance, the butyl group of the compound might form hydrophobic interactions with nonpolar residues, while the pyrazolone core could engage in hydrogen bonding or other electrostatic interactions. nih.gov The phenyl ring can also contribute to binding through π-π stacking interactions with aromatic residues in the active site. nih.gov

Below is a representative data table illustrating the kind of information obtained from molecular docking studies, showing the predicted binding energies and key interacting residues for this compound with the COX-2 enzyme.

Target ProteinLigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
COX-2This compound-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
COX-2This compoundPhe518, Val523Hydrophobic, van der Waals

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govmdpi.com By simulating the motions of atoms and molecules, MD simulations can assess the conformational stability of the ligand-protein complex and provide a more realistic representation of the binding event. nih.govtandfonline.com

In the context of this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then subjected to a simulation that calculates the forces between atoms and integrates Newton's laws of motion over short time steps. mdpi.com

This table presents hypothetical results from a molecular dynamics simulation, illustrating the stability of the complex.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.00.0
101.21.5
201.31.6
301.11.5
401.41.7
501.31.6

Binding Free Energy Calculations for Quantitative Interaction Assessment

To obtain a more quantitative measure of the binding affinity, binding free energy calculations are often performed. mdpi.com Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular approaches to estimate the free energy of binding from MD simulation trajectories. mdpi.com

These methods calculate the binding free energy by summing the changes in molecular mechanical gas-phase energies, solvation free energies, and conformational entropy upon ligand binding. mdpi.com The solvation energy is typically divided into polar and nonpolar contributions, calculated using the Poisson-Boltzmann or Generalized Born models and a surface area-dependent term, respectively.

The following table provides an example of the data generated from a binding free energy calculation for the interaction of this compound with a target protein.

Energy ComponentValue (kcal/mol)
van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy25.8
Nonpolar Solvation Energy-5.1
Binding Free Energy (ΔG_bind) -45.0

Chemical Transformations and Functional Diversification of 4 Butyl 1,5 Dimethyl 2 Phenylpyrazol 3 One and Analogues

Investigation of Reaction Pathways and Mechanistic Insights for Pyrazolone (B3327878) Functionalization

The functionalization of the pyrazolone core can be achieved through various reaction pathways, primarily targeting the C-4 position, which behaves as an active methylene group. researchgate.net This reactivity is a consequence of the keto-enol tautomerism inherent to the pyrazolone ring system. researchgate.net The electrophilic substitution at this position is a common and effective strategy for introducing new functional groups and constructing more complex molecular architectures. nih.gov

Mechanistic studies on pyrazole (B372694) synthesis and functionalization have highlighted the importance of reaction conditions in directing the outcome of these transformations. For instance, in the synthesis of pyrazoles via oxidation-induced N-N coupling of diazatitanacycles, the choice of oxidant and the coordination environment of the metal center are critical in determining the reaction rate and pathway. nih.govrsc.orgumn.edu While this specific example relates to the formation of the pyrazole ring itself, the principles of controlling reactivity through careful selection of reagents and conditions are broadly applicable to the functionalization of existing pyrazolone structures.

Furthermore, the functionalization of pyrazoles can be achieved through methods such as oxidative thio- or selenocyanation, which introduces thio- or selenocyano groups at the C-4 position. beilstein-journals.org The proposed mechanism for this transformation involves the in situ generation of an electrophilic selenium or sulfur species that reacts with the enol form of the pyrazolone. beilstein-journals.org

Synthesis of Novel Heterocyclic Systems Incorporating the Pyrazolone Moiety

The inherent reactivity of the pyrazolone nucleus makes it an excellent starting material for the synthesis of novel heterocyclic systems. These new structures often exhibit unique chemical and physical properties, making them attractive targets for various applications.

Schiff bases and other azomethine derivatives of pyrazolones are a well-studied class of compounds, readily synthesized through the condensation reaction of a 4-amino-substituted pyrazolone with various aldehydes or ketones. researchgate.netnih.govscielo.org.cochemrevlett.commdpi.com For example, a series of Schiff bases have been synthesized from 4-aminoantipyrine (B1666024), a close analogue of 4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one, by reacting it with substituted benzaldehydes. scielo.org.cochemrevlett.com The general reaction scheme for this transformation is depicted below:

Scheme 1: General synthesis of Schiff bases from 4-aminoantipyrine.

The resulting azomethine derivatives can possess an E or Z configuration around the C=N double bond, with the E configuration being commonly observed. nih.gov The substituents on the aromatic ring of the aldehyde can be varied to modulate the electronic and steric properties of the final Schiff base. nih.gov These modifications can, in turn, influence the compound's biological activity and physical characteristics. nih.gov

Below is a table summarizing representative examples of Schiff bases derived from 4-aminoantipyrine:

Compound IDAldehyde ReactantResulting Schiff Base NameReference
SB-1 4-(dimethylamino)benzaldehyde(E)-4-((4-(dimethylamino)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one scielo.org.co
SB-2 4-chlorobenzaldehyde(E)-4-((4-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one scielo.org.co
SB-3 4-fluorobenzaldehyde(E)-4-((4-fluorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one scielo.org.co
SB-4 2-nitrobenzaldehyde(E)-1,5-dimethyl-4-((2-nitrobenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one scielo.org.co
SB-5 3-nitrobenzaldehyde(E)-1,5-dimethyl-4-((3-nitrobenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one scielo.org.co
SB-6 4-hydroxybenzaldehyde(E)-4-((4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one scielo.org.co

The synthesis of hybrid molecules that incorporate the pyrazolone scaffold with other heterocyclic or aromatic systems has gained significant attention. mdpi.commdpi.com These hybrid compounds can exhibit synergistic or novel biological activities. japsonline.com Diverse coupling reactions are employed to achieve these molecular constructions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation and heteroarylation of pyrazoles. acs.orgresearchgate.netznaturforsch.com These reactions typically involve the coupling of a halogenated pyrazole with a suitable organometallic reagent, or vice versa. For instance, the C-H activation at the 3-position of a substituted pyrazole ring, catalyzed by palladium(II), allows for the straightforward synthesis of arylated or heteroarylated pyrrolo[1,2-b]pyrazoles. acs.org A proposed catalytic cycle for such a transformation often involves coordination of the catalyst to a directing group, C-H activation, oxidative addition of the aryl halide, and reductive elimination to yield the final product and regenerate the catalyst. acs.org

Another approach to hybrid pyrazolone compounds is through the synthesis of pyrazole-tetrazole hybrids. mdpi.com These can be synthesized via a multi-step sequence starting from the formation of a pyrazole-4-carbonitrile, followed by a [3+2] cycloaddition with sodium azide to form the tetrazole ring. mdpi.com

The following table provides examples of reaction types used to construct hybrid pyrazolone compounds:

Coupling Reaction TypeReactantsCatalyst/ReagentsProduct TypeReference
Palladium-catalyzed C-H activationSubstituted pyrazole, Aryl halidePalladium(II) acetate, Potassium acetateArylated pyrazole acs.org
Suzuki Coupling3,5-Dichloroisothiazole-4-carbonitrile, Arylboronic acidPalladium catalyst, Base3-Chloro-5-aryl-isothiazole-4-carbonitrile researchgate.net
[3+2] CycloadditionPyrazole-4-carbonitrile, Sodium azideAmmonium chloridePyrazole-tetrazole hybrid mdpi.com
N-Allylic AlkylationPyrazole, VinylcyclopropanePalladium catalyst, Trifluoroacetic acidN-alkyl pyrazole acs.org

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, and they have been effectively applied to the chemistry of pyrazolones and the synthesis of pyrazoles. nih.govmdpi.comoup.comresearchgate.netnih.gov 1,3-Dipolar cycloadditions, in particular, are widely used to construct five-membered heterocyclic rings. nih.govmdpi.comoup.com

For example, the Huisgen 1,3-dipolar cycloaddition of nitrile imines with a bromoalkene acting as an alkyne surrogate provides a regioselective route to 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The reaction proceeds through a bromopyrazoline intermediate that undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov Similarly, the [3+2] cycloaddition of azomethine imines with alkynes is a valuable method for synthesizing bicyclic pyrazolidinones. mdpi.comoup.com These reactions can be catalyzed by copper(II) complexes, and the use of immobilized catalysts allows for easier product purification and catalyst recycling. mdpi.com

The following table summarizes different types of cycloaddition reactions involving pyrazole synthesis or modification:

Cycloaddition TypeDipole/DieneDipolarophile/DienophileProductReference
1,3-Dipolar CycloadditionNitrile imineα-Bromocinnamaldehyde1,3,4,5-Tetrasubstituted pyrazole nih.gov
1,3-Dipolar CycloadditionAzomethine imineTerminal ynonePyrazolo[1,2-a]pyrazole mdpi.com
[3+2] CycloadditionSydnoneAlkynePyrazole researchgate.net
Hetero-Diels-AlderThiochalconeLevoglucosenoneSix-membered heterocycle mdpi.com

Analysis of Tautomeric Equilibria in Pyrazolone Systems (e.g., Keto-Enol, Enol-Imine Forms)

Pyrazolone derivatives are known to exist in different tautomeric forms, and the position of the equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the pyrazolone ring. researchgate.netwisdomlib.orgnih.govnih.govnih.govresearchgate.net The most common tautomerism observed in pyrazolones is the keto-enol tautomerism. researchgate.netwisdomlib.orgnih.govresearchgate.net For 4-substituted pyrazolones, the equilibrium is between the keto form (CH form) and the enol form (OH form). researchgate.net

Scheme 2: Keto-enol tautomerism in a pyrazolone system.

Spectroscopic techniques such as NMR and IR are instrumental in studying these tautomeric equilibria. nih.govnih.govnih.gov For instance, in the solid state, some 4-functionalized pyrazolones predominantly exist in the enol form, stabilized by intramolecular hydrogen bonds, which can be observed by the absence of a carbonyl stretching vibration in the IR spectrum. nih.gov In solution, the equilibrium can shift. DFT calculations have also been employed to model the geometries of the keto and enol forms and to predict the tautomeric equilibrium constants. nih.gov

In addition to the keto-enol tautomerism, Schiff bases derived from 4-acylpyrazolones can exhibit more complex equilibria, potentially existing in imine-ol, imine-one, and amine-one tautomeric forms. nih.gov The relative stability of these forms is dependent on the specific substituents and the solvent environment. nih.gov

Structure-Reactivity Relationships in the Context of Pyrazolone Derivatization

The structure of a pyrazolone derivative has a profound impact on its reactivity. nih.govjapsonline.comnih.govjst.go.jpresearchgate.netmdpi.comnih.govnih.govrwth-aachen.de The electronic and steric effects of substituents on the pyrazolone ring can influence the rate and regioselectivity of chemical transformations.

For instance, the nature of the substituent at the C-3 and C-5 positions of the pyrazole ring can affect the basicity of the ring nitrogens and the nucleophilicity of the C-4 position. nih.govresearchgate.net Electron-donating groups generally increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. nih.gov

In the context of derivatization, the substituents can also direct the regioselectivity of reactions. For example, in the regioselective synthesis of 1,3,5-trialkylpyrazoles from β-aminoenones, the steric bulk of the substituents on the enone and the hydrazine (B178648) reactant influences the reaction mechanism and the ratio of regioisomers formed. nih.gov

Furthermore, the nature of the substituent on the phenyl ring of phenyl-pyrazolone derivatives can modulate their reactivity towards other molecules. mdpi.com For example, the antioxidant capacity and reactivity towards aldehydes of certain aryl-pyrazolone compounds are dependent on the substituents on the N-phenyl ring. mdpi.com This highlights the importance of considering the entire molecular structure when predicting the reactivity and potential applications of pyrazolone derivatives.

Emerging Research Avenues and Future Perspectives for 4 Butyl 1,5 Dimethyl 2 Phenylpyrazol 3 One Research

Development of Advanced Synthetic Strategies for Complex Butyl-Substituted Pyrazolone (B3327878) Architectures

The synthesis of pyrazolone derivatives, a class of compounds known for their diverse biological activities, has been a cornerstone of medicinal chemistry since the first synthesis was reported by Ludwig Knorr in 1883. wikipedia.org Traditionally, the Knorr synthesis involves a condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine. wikipedia.org Modern advancements, however, are focusing on creating more complex and functionally diverse pyrazolone structures, including those with butyl substitutions.

Recent synthetic methodologies aim to improve efficiency, yield, and regioselectivity. For instance, researchers have explored one-pot multicomponent processes and the use of novel catalysts to streamline the synthesis of polysubstituted pyrazoles. mdpi.comnih.gov The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives remains a primary route, with ongoing efforts to control the formation of regioisomers. mdpi.comnih.gov For the synthesis of specifically 4-substituted pyrazolones, methods involving the reaction of 4-acyl-3-pyrazolone derivatives with various reagents are being employed to introduce diverse functional groups. nih.gov These advanced strategies are crucial for building complex butyl-substituted pyrazolone architectures with tailored properties.

Integration of Machine Learning and Artificial Intelligence in Pyrazolone Design and Synthesis Prediction

Advanced Computational Modeling for High-Throughput Screening and Rational Design of Pyrazolone-Based Compounds

Computational chemistry has become an indispensable tool for understanding the properties and interactions of pyrazolone derivatives. eurasianjournals.com Techniques like Density Functional Theory (DFT) and molecular docking studies provide detailed insights into the electronic structure, reactivity, and binding modes of these compounds with biological targets. eurasianjournals.comnih.gov This information is vital for the rational design of new pyrazolone-based molecules with specific functions.

High-throughput screening (HTS) of virtual compound libraries, powered by computational models, allows for the rapid identification of promising candidates from a vast chemical space. nih.gov For instance, in silico analysis has been successfully used to identify pyrazolone-based compounds with potential inhibitory activity against viral proteins. nih.govnih.gov These computational approaches, including quantitative structure-activity relationship (QSAR) studies, not only accelerate the discovery process but also provide a deeper understanding of the structure-activity relationships that govern the efficacy of pyrazolone derivatives. nih.gov

Exploration of Intermolecular Interactions and Supramolecular Assembly in Pyrazolone Crystal Engineering

The arrangement of molecules in a crystal lattice, governed by intermolecular interactions, plays a critical role in determining the physical and chemical properties of a material. imedpub.com In the field of pyrazolone research, there is a growing interest in understanding and controlling these interactions for the purpose of crystal engineering. imedpub.comacs.org Pyrazolone scaffolds can participate in a variety of intermolecular interactions, including hydrogen bonds (N-H···O, C-H···O), π-π stacking, and C-H···π interactions. imedpub.comresearchgate.netacs.org

The study of these weak interactions is crucial for designing materials with desired properties. imedpub.com For example, the formation of supramolecular dimers and other assemblies through hydrogen bonding has been observed in pyrazole-containing structures. tandfonline.com By understanding the hierarchy and interplay of these interactions, researchers can design and synthesize pyrazolone derivatives that self-assemble into specific crystalline architectures with tailored functionalities. acs.orgacs.org

Novel Applications of Pyrazolone Scaffolds in Material Science, Catalysis, and Supramolecular Chemistry

The versatility of the pyrazolone scaffold extends beyond its traditional use in pharmaceuticals. wikipedia.org Emerging research is exploring the application of pyrazolone derivatives in material science, catalysis, and supramolecular chemistry. mdpi.commdpi.comchemscene.com

In material science , pyrazolone-based compounds are being investigated for their potential in creating functional materials. mdpi.comchemscene.com For example, their ability to form specific supramolecular assemblies makes them attractive building blocks for the development of novel crystalline materials. researchgate.net The unique electronic properties of the pyrazole (B372694) ring also contribute to their potential use in various material applications. mdpi.com

In the field of catalysis , pyrazolone derivatives are being explored as ligands for metal catalysts and as organocatalysts themselves. chemscene.comacs.orgacs.org The enantioselective propargylation of pyrazolones using phase-transfer catalysts highlights their utility in asymmetric synthesis. acs.org The development of pyrazolone-based catalysts is an active area of research with the potential to enable new and efficient chemical transformations.

Supramolecular chemistry leverages the non-covalent interactions between molecules to create complex, functional systems. The ability of pyrazoles to form predictable supramolecular motifs like dimers, trimers, and catemers through hydrogen bonding makes them excellent candidates for building supramolecular architectures. researchgate.net Researchers are exploring the use of pyrazole-modified monomers in precipitation polymerization to create anisotropic microgels through supramolecular assembly, demonstrating the potential of these scaffolds in creating advanced materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, antipyrine derivatives are prepared by reacting hydrazine derivatives with diketones or β-ketoesters under reflux in ethanol (). Key intermediates are purified via recrystallization (e.g., DMF–EtOH mixtures) and characterized using melting point analysis, TLC, and NMR spectroscopy. Structural confirmation often relies on single-crystal X-ray diffraction ( ). For instance, the crystal structure of a related compound (1,5-dimethyl-4-[(E)-3-phenoxybenzylideneamino]-2-phenylpyrazol-3-one) was resolved at 100 K with an R factor of 0.041, confirming stereochemistry .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is used:

  • NMR : ¹H and ¹³C NMR to identify substituents (e.g., butyl, phenyl groups).
  • IR : Confirms carbonyl (C=O) and aromatic C-H stretches.
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 408.2273 for a pyrrolone analog) verifies molecular weight ().
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry ( ).

Q. What are the primary biological activities reported for pyrazol-3-one derivatives?

  • Methodological Answer : Antipyrine derivatives exhibit anti-inflammatory, analgesic, and antimicrobial properties. Activity is often screened via in vitro assays:

  • Enzyme Inhibition : Cyclooxygenase (COX) or lipoxygenase assays.
  • Antimicrobial Testing : Disc diffusion or MIC assays against bacterial/fungal strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., ).

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound in multi-step reactions?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Catalysis : Bases like calcium hydroxide ( ) or Lewis acids (e.g., ZnCl₂) improve condensation efficiency.

  • Stoichiometry : Excess reagents (e.g., 1.2–1.5 equiv of aldehydes) drive reactions to completion ().

  • Reaction Monitoring : Use HPLC or in situ IR to track progress.

    Reaction Condition Yield (%) Reference
    Ethanol, 3 h reflux62
    DMF–EtOH, 2 h reflux75–85

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

  • Methodological Answer : Contradictions arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : Identifies tautomeric equilibria by observing peak coalescence at elevated temperatures.
  • DFT Calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian software).
  • Complementary Techniques : X-ray crystallography overcomes NMR ambiguities ( reported σ(C–C) = 0.002 Å precision).

Q. What structure-activity relationship (SAR) strategies enhance the bioactivity of pyrazol-3-one derivatives?

  • Methodological Answer : SAR studies focus on:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) improve metabolic stability.
  • Hybridization : Incorporating benzodiazepine ( ) or triazole moieties () enhances target affinity.
  • Stereochemistry : E/Z isomerism (e.g., ) influences binding to biological targets.

Q. How can computational modeling predict the stability and reactivity of this compound under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions in aqueous environments (e.g., using AMBER).
  • Docking Studies : Predict binding to enzymes (e.g., COX-2) with AutoDock Vina.
  • Degradation Pathways : DFT-based transition-state analysis identifies hydrolytic or oxidative degradation sites ( ).

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental IR spectra?

  • Methodological Answer : Discrepancies may arise from solvent effects or crystal packing. Solutions include:

  • Solid-State vs. Solution IR : Compare spectra in KBr pellets (solid) and ATR (solution).
  • Frequency Scaling : Apply scaling factors (0.96–0.98) to computed DFT frequencies ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.